Ginsenosides
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Ginsenosides can be synthesized through various biocatalytic strategies using glycosidase enzymes. These methods involve the use of suitable microorganisms and their enzymatic systems to modify the glycosyl moiety of this compound . Under aerobic conditions, fungus biotransformation provides an efficient and inexpensive process that can be easily scaled up . Recombinant enzymes from Escherichia coli, especially recombinant hyperthermophilic enzymes, have shown efficient conversion in biomedical or pharmaceutical industries .
Industrial Production Methods: The industrial production of this compound primarily relies on the extraction of total saponins from Panax plants, followed by biological or chemical deglycosylation . Microbial fermentation is another method used to prepare rare this compound by hydrolyzing the glycosyl groups of the substrate this compound through microbial fermentation with the help of one or more enzymes of the microorganisms .
Chemical Reactions Analysis
Types of Reactions: Ginsenosides undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the structure and enhancing the bioavailability of this compound.
Common Reagents and Conditions: Common reagents used in the chemical reactions of this compound include formic acid, methanol, and various enzymes . The conditions for these reactions often involve specific temperatures, pH levels, and the presence of catalysts to facilitate the desired transformations.
Major Products: The major products formed from these reactions include different types of this compound with varying biological activities. For example, the hydrolysis of this compound can produce bioactive metabolites such as compound K .
Scientific Research Applications
Ginsenosides have been extensively studied for their potential health benefits and applications in various fields:
Chemistry: this compound are used as model compounds for studying the structure-activity relationships of steroid glycosides and triterpene saponins .
Biology: In biological research, this compound are investigated for their effects on cellular processes, including cell proliferation, apoptosis, and differentiation .
Medicine: this compound are known for their immunomodulatory, anti-inflammatory, anticarcinogenic, and neuroprotective effects . They are used in traditional medicine and modern pharmacology to treat various conditions, including immune disorders, cancer, and cardiovascular diseases .
Industry: this compound are incorporated into dietary supplements, functional foods, and cosmetics due to their health-promoting properties .
Mechanism of Action
Ginsenosides exert their effects through interactions with multiple molecular targets and pathways. They modulate physiological activities by interacting with steroidal receptors and influencing signaling pathways such as MAPK, PI3K/Akt, STAT, and AMPK . These interactions lead to various biological effects, including the regulation of immune responses, anti-inflammatory actions, and the promotion of cell survival and growth .
Comparison with Similar Compounds
Ginsenosides are unique due to their specific structure and biological activities. They are compared with other triterpene saponins and steroid glycosides found in different plant species . Similar compounds include:
Compound K: A bioactive metabolite of this compound produced through hydrolysis.
Compound Y and Compound Mc: Other rare this compound derived from primary this compound.
These compounds share some structural similarities with this compound but differ in their specific biological activities and therapeutic potential .
Properties
CAS No. |
74749-74-9 |
---|---|
Molecular Formula |
C30H52O2 |
Molecular Weight |
444.7 g/mol |
IUPAC Name |
(3S,5R,8R,9R,10R,14R,17S)-17-(2-hydroxy-6-methylhept-5-en-2-yl)-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol |
InChI |
InChI=1S/C30H52O2/c1-20(2)10-9-16-30(8,32)22-13-18-28(6)21(22)11-12-24-27(5)17-15-25(31)26(3,4)23(27)14-19-29(24,28)7/h10,21-25,31-32H,9,11-19H2,1-8H3/t21?,22-,23-,24+,25-,27-,28+,29+,30?/m0/s1 |
InChI Key |
NLHQJXWYMZLQJY-SWIZOJJJSA-N |
SMILES |
CC(=CCCC(C)(C1CCC2(C1CCC3C2(CCC4C3(CCC(C4(C)C)O)C)C)C)O)C |
Isomeric SMILES |
CC(=CCCC(C)([C@H]1CC[C@@]2(C1CC[C@H]3[C@]2(CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O)C)C)C)O)C |
Canonical SMILES |
CC(=CCCC(C)(C1CCC2(C1CCC3C2(CCC4C3(CCC(C4(C)C)O)C)C)C)O)C |
Key on ui other cas no. |
74749-74-9 |
Synonyms |
Ginsenosides Panaxosides Sanchinosides |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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